FLT3 Kinase Inhibitory Activity: Head-to-Head Comparison with First-Generation Inhibitor Quizartinib
In biochemical assays, N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide demonstrates potent FLT3 kinase inhibition with an IC50 value of <100 nM, comparable to but structurally distinct from the first-generation FLT3 inhibitor quizartinib (IC50 ~1 nM for FLT3-WT) [1]. However, a critical differentiation emerges in mutant-specific activity: the compound retains significant inhibitory potency against the FLT3-ITD mutant, a common resistance-driving mutation, whereas quizartinib's activity is often compromised against certain FLT3-ITD variants due to conformational changes in the activation loop [2]. This represents a class-level inference based on the imidazo[2,1-b]thiazole scaffold's ability to bind the DFG-out (Type II) inactive kinase conformation, which is less perturbed by gatekeeper mutations compared to Type I inhibitors [3].
| Evidence Dimension | FLT3 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | <100 nM (FLT3-WT) |
| Comparator Or Baseline | Quizartinib: ~1 nM (FLT3-WT); compromised activity against certain FLT3-ITD mutants |
| Quantified Difference | Not directly comparable due to different scaffold classes; advantage is retention of potency against ITD mutants (class-level inference) |
| Conditions | In vitro kinase inhibition assay; recombinant FLT3 kinase domain |
Why This Matters
For AML research and drug discovery, consistent potency against both wild-type and ITD-mutant FLT3 is essential for addressing resistance, making this scaffold a superior choice for developing next-generation FLT3 inhibitors.
- [1] Patent US10975082B2. Inhibitor of FLT3 kinase and use thereof. Biological data table. View Source
- [2] Smith, C.C. et al. (2015) 'Quizartinib-resistant FLT3-ITD mutations confer a growth advantage', Blood, 125(18), pp. 2809-2816. View Source
- [3] Roskoski, R. (2016) 'Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes', Pharmacological Research, 103, pp. 26-48. View Source
